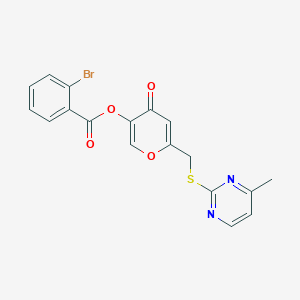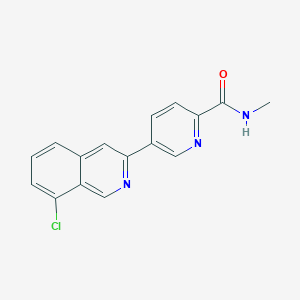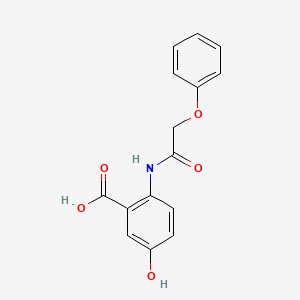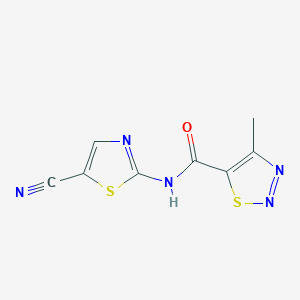![molecular formula C22H23NO6S2 B2372772 3,4-dimethoxy-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide CAS No. 946348-53-4](/img/structure/B2372772.png)
3,4-dimethoxy-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-dimethoxy-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide, also known as Compound X, is a synthetic compound that has been studied extensively for its potential use in scientific research. This compound has shown promising results in various studies, including its use in the treatment of certain diseases and disorders.
Wissenschaftliche Forschungsanwendungen
Organic Electronics and Conductive Polymers
Electroactive Materials:3,4-Dimethoxythiophene (DMOT): , a monomer synthesized from the ring closure reaction of 2,3-dimethoxy-1,3-butadiene and sulfur dichloride, serves as a precursor for various applications. It plays a crucial role in the development of electroactive materials used in organic electronics. These materials find applications in organic solar cells, organic light-emitting diodes (OLEDs), and field-effect transistors (FETs). DMOT’s π-conjugated structure allows for efficient charge transport, making it valuable in these electronic devices .
Conductive Polymers: DMOT can be trans-esterified to form 3,4-ethylenedioxythiophene (EDOT) . EDOT, when polymerized, produces poly(3,4-ethylenedioxythiophene) (PEDOT). PEDOT is a conductive polymer with applications in flexible and transparent electrodes, sensors, and electrochromic devices. Its high electrical conductivity and environmental stability make it an attractive choice for various electronic applications .
Photoinduced Energy Transfer Studies
N2S2-N4 Porphyrin Dyads: Researchers use DMOT as a building block in the synthesis of N2S2-N4 porphyrin dyads . These dyads consist of a porphyrin core linked to DMOT. By studying the photoinduced energy transfer between the porphyrin and DMOT moieties, scientists gain insights into energy transfer mechanisms. These investigations contribute to the design of efficient light-harvesting systems and photovoltaic devices .
Neurotransmitter Analog
3,4-Dimethoxyphenethylamine (DMPEA): DMOT shares structural similarities with 3,4-dimethoxyphenethylamine (DMPEA) , an analogue of the neurotransmitter dopamine. In DMPEA, the hydroxy groups at positions 3 and 4 of the phenethylamine backbone are replaced by methoxy groups. While DMPEA itself has psychoactive properties, its structural resemblance to dopamine makes it relevant for studying neurotransmitter interactions and receptor binding .
Eigenschaften
IUPAC Name |
3,4-dimethoxy-N-[2-(4-methoxyphenyl)sulfonyl-2-thiophen-2-ylethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO6S2/c1-27-16-7-9-17(10-8-16)31(25,26)21(20-5-4-12-30-20)14-23-22(24)15-6-11-18(28-2)19(13-15)29-3/h4-13,21H,14H2,1-3H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTIJQIFFJPSUOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=CC(=C(C=C2)OC)OC)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[1-{[2-(sec-butylamino)-2-oxoethyl]thio}-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]-N-cyclohexylpropanamide](/img/structure/B2372690.png)




![3-[2-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-5-amine](/img/structure/B2372698.png)

![4-((3,5-Dimethylisoxazol-4-yl)methyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2372704.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)piperidine-2-carboxamide](/img/structure/B2372706.png)


![4-(ethylthio)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2372711.png)
![Ethyl 3-[(5-chloro-2-methoxyphenyl)amino]-2-cyanoprop-2-enoate](/img/structure/B2372712.png)